1'-ethyl-5'-methyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole
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Overview
Description
1’-Ethyl-5’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole is a compound belonging to the class of bipyrazoles
Preparation Methods
The synthesis of 1’-ethyl-5’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Nitration: Introduction of the nitro group on the phenyl ring is usually carried out using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Alkylation: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1’-Ethyl-5’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which may enhance its biological activity.
Common reagents used in these reactions include hydrogen gas, sodium dithionite, alkyl halides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-Ethyl-5’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds and materials.
Mechanism of Action
The mechanism of action of 1’-ethyl-5’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1’-Ethyl-5’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole can be compared with other bipyrazole derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit CDKs.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK inhibitor with similar biological activities.
The uniqueness of 1’-ethyl-5’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole lies in its specific structural features, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H15N5O2 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1-ethyl-5-methyl-4-[1-(4-nitrophenyl)pyrazol-3-yl]pyrazole |
InChI |
InChI=1S/C15H15N5O2/c1-3-18-11(2)14(10-16-18)15-8-9-19(17-15)12-4-6-13(7-5-12)20(21)22/h4-10H,3H2,1-2H3 |
InChI Key |
PWQSLVNEPUOBPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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